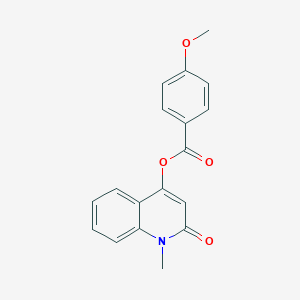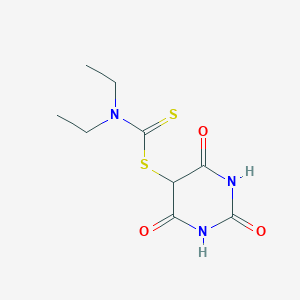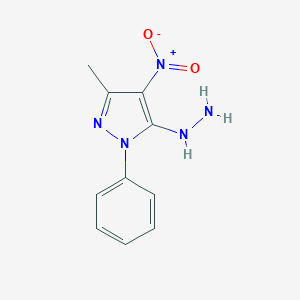
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as methoxybenzoate of 4-quinolone-2-one and is a derivative of the 4-quinolone family of compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and it has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate in lab experiments is its potential for use in drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug discovery.
Direcciones Futuras
There are several future directions for research on 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to optimize its use in drug discovery. Additionally, research could focus on studying the compound's potential use in the treatment of other diseases, such as tuberculosis and malaria. Finally, research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate can be achieved through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1-methylquinolin-4(1H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methoxybenzoic acid of 2-chloro-1-methylquinolin-4(1H)-one, which is then reacted with thionyl chloride and methanol to yield 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been extensively studied for its potential applications in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, and it has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
(1-methyl-2-oxoquinolin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-19-15-6-4-3-5-14(15)16(11-17(19)20)23-18(21)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 |
Clave InChI |
AQQSHWBFNZRFFQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)






